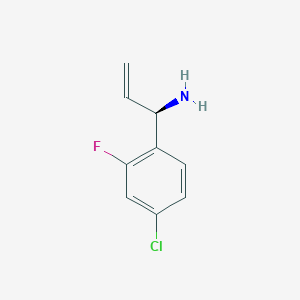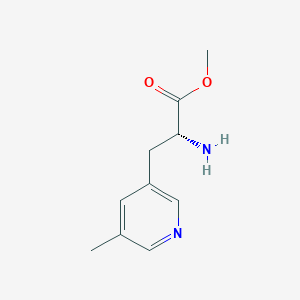
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is a synthetic organic compound often used in the field of medicinal chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound also contains a trifluorophenyl group, which can impart unique chemical properties such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate typically involves multiple steps. One common method starts with the preparation of the amino acid precursor, which is then protected with the Boc group. The trifluorophenyl group is introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.
Substitution: Replacement of the trifluorophenyl group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Deprotection: The major product is the free amine.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major product depends on the nucleophile used.
Scientific Research Applications
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluorophenyl group can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate: Lacks the Boc protecting group.
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Lacks the trifluorophenyl group.
Uniqueness
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is unique due to the presence of both the Boc protecting group and the trifluorophenyl group. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability and lipophilicity.
Properties
Molecular Formula |
C17H22F3NO4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C17H22F3NO4/c1-5-24-15(22)8-11(21-16(23)25-17(2,3)4)6-10-7-13(19)14(20)9-12(10)18/h7,9,11H,5-6,8H2,1-4H3,(H,21,23)/t11-/m0/s1 |
InChI Key |
DRSJQTJVYUFHPJ-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)
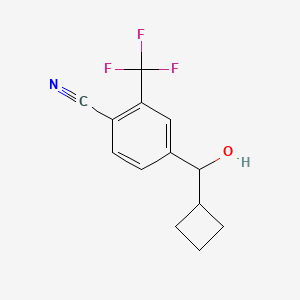

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
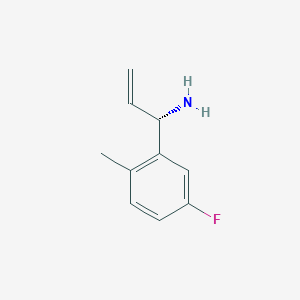
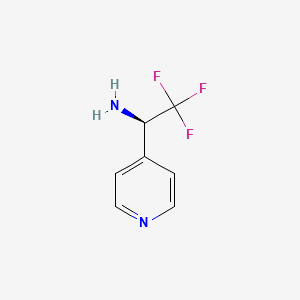


![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)

